
Montelukast Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Montelukast Ethyl Ester is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis . Montelukast works by blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle . This compound retains similar pharmacological properties but is modified to enhance its bioavailability and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Montelukast Ethyl Ester typically involves the esterification of Montelukast acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions: Montelukast Ethyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form Montelukast acid.
Reduction: Reduction reactions can convert it back to Montelukast.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic conditions.
Major Products:
Oxidation: Montelukast acid.
Reduction: Montelukast.
Substitution: Various substituted Montelukast derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Montelukast Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: It serves as a tool to investigate the role of leukotrienes in inflammatory processes.
Mécanisme D'action
Montelukast Ethyl Ester exerts its effects by blocking the binding of leukotrienes to their receptors, specifically the cysteinyl leukotriene receptor 1 (CysLT1). This prevents the inflammatory actions of leukotrienes, leading to reduced airway inflammation, relaxation of smooth muscles, and decreased mucus production . The molecular pathway involves the inhibition of leukotriene D4, which is a key mediator in the inflammatory response .
Comparaison Avec Des Composés Similaires
Montelukast: The parent compound, primarily used in asthma and allergy treatment.
Zafirlukast: Another leukotriene receptor antagonist with similar uses.
Pranlukast: Used in the treatment of asthma and allergic rhinitis.
Uniqueness: Montelukast Ethyl Ester is unique due to its enhanced bioavailability and stability compared to Montelukast. This makes it a promising candidate for developing new pharmaceutical formulations with potentially improved therapeutic outcomes .
Activité Biologique
Montelukast Ethyl Ester (MNEE) is a derivative of montelukast, a well-known leukotriene receptor antagonist (LTRA) primarily used in the management of asthma and allergic rhinitis. This article delves into the biological activity of MNEE, examining its pharmacodynamics, mechanisms of action, and clinical implications based on diverse research findings.
Overview of Montelukast
Montelukast is recognized for its ability to selectively inhibit the cysteinyl leukotriene receptor type 1 (CysLT1), which plays a crucial role in mediating bronchoconstriction and inflammation associated with asthma and allergic responses. The compound is effective in reducing airway hyperresponsiveness and improving lung function in asthmatic patients .
This compound functions similarly to montelukast by blocking the action of leukotrienes, specifically leukotriene D4 (LTD4), at the CysLT1 receptor. This blockade results in:
- Decreased Bronchoconstriction : MNEE reduces bronchial smooth muscle contraction triggered by leukotrienes.
- Anti-inflammatory Effects : It lowers inflammatory cell recruitment and activation in the airways, contributing to overall respiratory health.
- Modulation of Immune Response : MNEE influences T lymphocyte behavior, promoting apoptosis in allergen-specific T cells and enhancing interferon-gamma production at minimal concentrations .
Pharmacokinetics
MNEE exhibits favorable pharmacokinetic properties:
- Absorption : Rapid absorption following oral administration with a bioavailability of approximately 64% .
- Distribution : A steady-state volume of distribution ranging from 8 to 11 liters suggests effective tissue penetration.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2C8, CYP2C9, CYP3A4), with minimal systemic exposure to active metabolites at therapeutic doses .
- Elimination : Excreted mainly via bile and feces, with a mean plasma half-life reported between 2.7 to 5.5 hours .
Clinical Efficacy
This compound has demonstrated significant clinical efficacy in various studies:
- Asthma Management : In clinical trials, MNEE has shown a reduction in asthma exacerbations and improvement in lung function parameters compared to placebo. For instance, it inhibited early-phase bronchoconstriction by up to 75% and late-phase by 57% following antigen exposure .
- Allergic Rhinitis : MNEE effectively alleviates symptoms associated with seasonal allergic rhinitis, including nasal congestion and sneezing, contributing to improved quality of life for patients .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Asthmatic Patients : A double-blind study involving children aged 6 to 14 years found that MNEE significantly reduced mean peripheral blood eosinophil counts by approximately 13% compared to placebo during treatment periods .
- Long-term Safety Profile : Post-marketing surveillance has indicated that MNEE is generally well-tolerated, with adverse effects being rare and typically mild. Common side effects include headache and gastrointestinal disturbances .
Research Findings
Recent studies have explored the broader biological implications of MNEE:
- Gene Expression Modulation : Research indicates that MNEE influences gene expression related to apoptosis and inflammation in T cells, suggesting a multifaceted role beyond mere receptor antagonism .
- Comparative Effectiveness : A meta-analysis comparing LTRAs including MNEE with other asthma treatments concluded that while effective, LTRAs may not outperform inhaled corticosteroids in all aspects but provide a valuable alternative for specific patient populations .
Propriétés
Formule moléculaire |
C37H40ClNO3S |
---|---|
Poids moléculaire |
614.2 g/mol |
Nom IUPAC |
ethyl 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |
InChI |
InChI=1S/C37H40ClNO3S/c1-4-42-35(40)24-37(20-21-37)25-43-34(19-15-27-9-5-6-11-32(27)36(2,3)41)29-10-7-8-26(22-29)12-17-31-18-14-28-13-16-30(38)23-33(28)39-31/h5-14,16-18,22-23,34,41H,4,15,19-21,24-25H2,1-3H3/b17-12+/t34-/m1/s1 |
Clé InChI |
UVNCTOQYOKRIBZ-PWFRWNHDSA-N |
SMILES isomérique |
CCOC(=O)CC1(CC1)CS[C@H](CCC2=CC=CC=C2C(C)(C)O)C3=CC=CC(=C3)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4 |
SMILES canonique |
CCOC(=O)CC1(CC1)CSC(CCC2=CC=CC=C2C(C)(C)O)C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.